![molecular formula C17H18FNO6S B2467341 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034262-62-7](/img/structure/B2467341.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzenesulfonamide . It’s a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a hydroxyethyl group, and a 5-fluoro-2-methoxybenzenesulfonamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . The resulting product is then substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Aplicaciones Científicas De Investigación
Anticancer Potential
Research has identified novel compounds with potential anticancer effects. For example, a study synthesized and evaluated aminothiazole-paeonol derivatives, highlighting their significant anticancer activity against various cancer cell lines, including human gastric and colorectal adenocarcinomas. These compounds showed superior potency and lower cytotoxicity compared to traditional treatments, suggesting a promising avenue for developing new anticancer agents (Tsai et al., 2016).
Photodynamic Therapy for Cancer
Another study explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them effective Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antibacterial Agents
Research into N-substituted sulfonamides bearing the benzodioxane moiety has revealed their significant antibacterial potential against various Gram-negative and Gram-positive bacterial strains. This study underscores the therapeutic potential of such compounds in treating bacterial infections, highlighting their value in developing new antibacterial agents (Abbasi et al., 2016).
Antihypertensive and Diuretic Agents
A study on N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives discovered their significant diuretic, antihypertensive, and anti-diabetic potentials. These findings suggest the possibility of creating hybrid molecules that can act as effective treatments for hypertension and related conditions (Rahman et al., 2014).
COX-2 Inhibitors for Inflammation and Pain
The development of COX-2 inhibitors, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, has been explored for their potential in treating inflammation and pain. Research has shown that introducing a fluorine atom can significantly enhance COX-2 selectivity and efficacy, leading to the identification of potent and selective inhibitors for clinical use (Hashimoto et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets (such as cholinestrases and lipoxygenase enzymes) through non-covalent interactions, leading to inhibition of these enzymes .
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it can be inferred that it might affect neural signal transmission and inflammatory response pathways .
Pharmacokinetics
Similar sulfonamide compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the known activity of similar compounds, it can be inferred that it might lead to reduced neural signal transmission and inflammatory response due to its potential inhibitory effects on cholinestrases and lipoxygenase enzymes .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-10-13(20)11-2-4-14-16(8-11)25-7-6-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNAXIAZQWSOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)
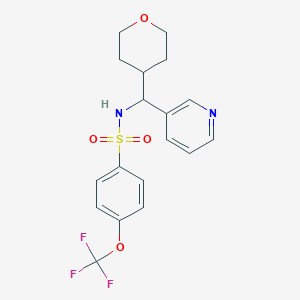
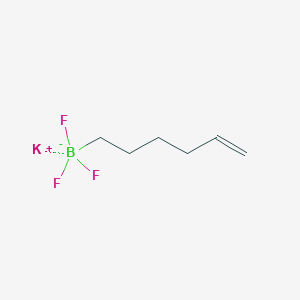
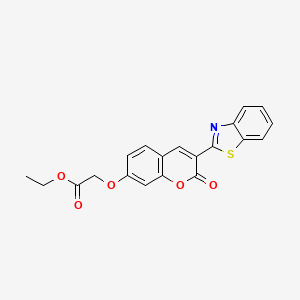
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

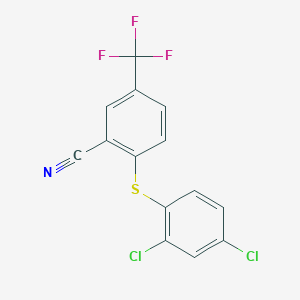
![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)
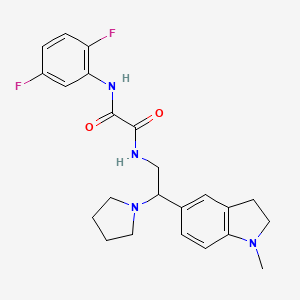
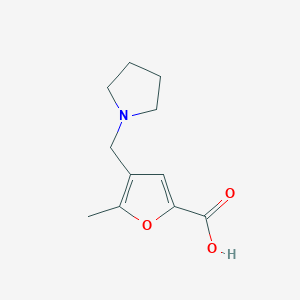
![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)
![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)

![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)